N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
The compound contains several functional groups including a benzo[d][1,3]dioxin ring, a hexahydroquinazolin ring, a thioacetamide group, and a methylpiperazine ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzo[d][1,3]dioxin ring attached to a hexahydroquinazolin ring via a thioacetamide group. Additionally, there is a methylpiperazine ring attached to the hexahydroquinazolin ring .Scientific Research Applications
Antitumor Activity
Research has demonstrated the synthesis and evaluation of novel quinazoline derivatives, highlighting their potential in antitumor activity. A study by Al-Suwaidan et al. (2016) focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, showing significant broad-spectrum antitumor activity. Molecular docking studies further supported their mechanism of action through inhibition of specific kinases, suggesting a promising approach for cancer treatment research Al-Suwaidan et al., 2016.
Antibacterial Activity
Compounds related to the specified chemical structure have also been explored for their antibacterial properties. Singh et al. (2010) synthesized a series of compounds with the quinazoline backbone and evaluated their antibacterial activity against various strains. The study highlights the potential of these compounds in developing new antibacterial agents Singh et al., 2010.
Enzyme Inhibitory Activities
Further research into similar compounds has explored their potential as enzyme inhibitors. Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. The study provides valuable insights into the therapeutic applications of these compounds in treating diseases related to enzyme dysfunction Abbasi et al., 2019.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4S/c1-26-8-10-27(11-9-26)28-18-5-3-2-4-17(18)22(25-23(28)30)33-15-21(29)24-16-6-7-19-20(14-16)32-13-12-31-19/h6-7,14H,2-5,8-13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSRZVKNWAOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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